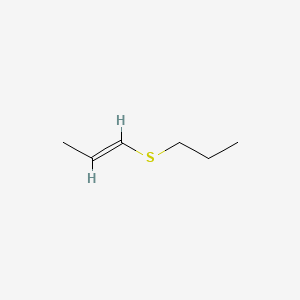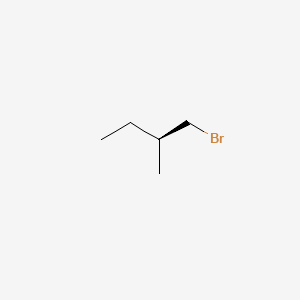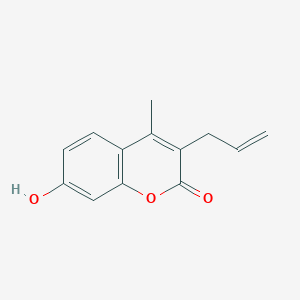![molecular formula C9H9F3N2O2 B1277454 N'-hidroxi-2-[3-(trifluorometil)fenoxi]etanamida CAS No. 690632-15-6](/img/structure/B1277454.png)
N'-hidroxi-2-[3-(trifluorometil)fenoxi]etanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide is a chemical compound with the empirical formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, making it a valuable molecule in various scientific research fields .
Aplicaciones Científicas De Investigación
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor or activator of these targets . The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethyl)phenol: A compound with a similar trifluoromethyl group but different functional groups.
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl): Another compound with a phenoxy ring and trifluoromethyl group.
Uniqueness
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide involves the reaction of 3-(trifluoromethyl)phenol with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenyl carbonate. This intermediate is then reacted with hydroxylamine hydrochloride to form N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide.", "Starting Materials": [ "3-(trifluoromethyl)phenol", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)phenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-(trifluoromethyl)phenyl carbonate.", "Step 2: Ethyl 3-(trifluoromethyl)phenyl carbonate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide." ] } | |
Número CAS |
690632-15-6 |
Fórmula molecular |
C9H9F3N2O2 |
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
Clave InChI |
SKUBUDPNDFNCOV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC/C(=N\O)/N)C(F)(F)F |
SMILES |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















